苯甲基 6-氧代己基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can involve several steps, including iodolactamization, which is a key step in producing enantioselective compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Lithiated benzyl carbamates, which show configurational lability, can be used in asymmetric synthesis to obtain highly enantioenriched secondary benzyl carbamates . Additionally, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled to proceed with either inversion or retention of stereochemistry .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction, as seen in the study of 4-benzyl-5-oxomorpholine-3-carbamide . Computational methods like Density Functional Theory (DFT) are also employed to optimize molecular geometry and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Benzyl carbamate derivatives can undergo various chemical reactions, including cross-dehydrogenative coupling to form compounds like 11H-benzo[a]carbazoles . Rhodium-catalyzed annulation reactions can also be used to synthesize diversely substituted benzo[a]carbazoles . The reactivity of these compounds can be further explored through computational studies, which help identify potential reactive sites and investigate autoxidation and degradation properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit significant biological activity, including antineoplastic and antifilarial properties . Theoretical studies can provide insights into properties such as bond dissociation energies, molecular electrostatic potential, and non-linear optical behavior . Additionally, molecular dynamics and docking studies can predict the interaction of these compounds with biological targets, as seen in the docking of 4-benzyl-5-oxomorpholine-3-carbamide with a pyrrole inhibitor .

科学研究应用

对映选择性合成

苯甲基 6-氧代己基氨基甲酸酯在特定中间体的对映选择性合成中起着至关重要的作用。例如,它用于对映选择性高效合成苯甲基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯,这是有效的 CCR2 拮抗剂的基本中间体。该过程涉及一个关键的碘内酰胺化步骤,以产生高度官能化的化合物 (Campbell 等人,2009)。

药物开发

在药物开发中,苯甲基 6-氧代己基氨基甲酸酯衍生物因其在解决氧化代谢、提高水溶性和降低亲脂性等问题方面的潜力而受到探索。它们已在结核病药物开发的背景下进行了研究,对结核分枝杆菌表现出不同程度的效力 (Blaser 等人,2012)。

环境影响研究

对苯甲基 6-氧代己基氨基甲酸酯的研究还包括其转化和环境影响。有关废水处理中相关化合物生物降解的研究突出了各种转化产物的形成,阐明了环境行为和潜在影响 (Kaiser 等人,2014)。

抗菌应用

苯甲基氨基甲酸酯已被评估为抗菌剂,特别是针对革兰氏阳性菌。例如,(3-苯甲基-5-羟苯基)氨基甲酸酯对敏感和耐药菌株表现出有效的抑制活性,证明了它们作为抗菌化合物的潜力 (Liang 等人,2020)。

催化反应

在催化反应中,苯甲基 6-氧代己基氨基甲酸酯用于金(I)催化的烯烃分子内氢胺化反应,突出了其在合成复杂有机分子中的作用 (Zhang 等人,2007)。

安全和危害

属性

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

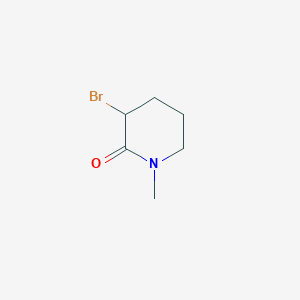

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxohexylcarbamate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)